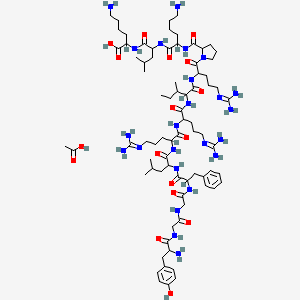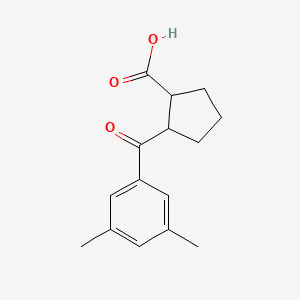![molecular formula C26H19N3O B14791468 5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide: is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated indazole derivative in the presence of a palladium catalyst.
Attachment of the Phenyl Group: The phenyl group can be attached to the indazole core through a similar coupling reaction or via direct amination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used to study the interactions of indazole derivatives with various biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it valuable for pharmaceutical research.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
作用机制
The mechanism of action of 5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indazole core can interact with various biological pathways, potentially inhibiting or activating specific proteins. The biphenyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
相似化合物的比较
1,1’-Biphenyl: A simpler biphenyl derivative used as a starting material for various chemical syntheses.
N-Phenylindazole: A compound with a similar indazole core but lacking the biphenyl group.
Indazole-3-carboxamide: A compound with a similar carboxamide moiety but different substituents on the indazole core.
Uniqueness: 5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide is unique due to the presence of both biphenyl and phenyl groups attached to the indazole core This unique structure may confer specific biological activities and chemical properties that are not observed in simpler or structurally different analogs
属性
分子式 |
C26H19N3O |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
N-phenyl-5-(2-phenylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C26H19N3O/c30-26(27-20-11-5-2-6-12-20)25-23-17-19(15-16-24(23)28-29-25)22-14-8-7-13-21(22)18-9-3-1-4-10-18/h1-17H,(H,27,30)(H,28,29) |
InChI 键 |
RBVVODXHEOSJBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC4=C(C=C3)NN=C4C(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)

![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)

![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)

![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)

